molecular formula C15H24N2O2 B3056790 [4-(4-Aminophenyl)butyl]carbamic acid tert-butyl ester CAS No. 742102-26-7

[4-(4-Aminophenyl)butyl]carbamic acid tert-butyl ester

Cat. No.: B3056790
CAS No.: 742102-26-7
M. Wt: 264.36 g/mol
InChI Key: BBYMVZANGNFNNJ-UHFFFAOYSA-N
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Description

“[4-(4-Aminophenyl)butyl]carbamic acid tert-butyl ester” is an organic compound that is used as an intermediate in chemical research . It is also known as “4- [2- (Boc-amino)ethyl]aniline” and is an important organic intermediate that can be used in agrochemical, pharmaceutical, and dyestuff .

Scientific Research Applications

Deprotection of tert-Butyl Carbamates

Research by Li et al. (2006) explores the use of aqueous phosphoric acid as a reagent for deprotecting tert-butyl carbamates, esters, and ethers, which includes compounds like [4-(4-Aminophenyl)butyl]carbamic acid tert-butyl ester. This method is noted for its mildness and high selectivity, preserving the stereochemical integrity of the substrates and yielding high success rates. The research demonstrates the practicality of this method in various synthetic contexts, making it a significant contribution to the field of organic synthesis (Li et al., 2006).

Crystallographic Studies

Kant et al. (2015) conducted synthetic and crystallographic studies on a similar compound, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester. They characterized it using various spectroscopic techniques and X-ray diffraction, contributing to the understanding of the molecular structure and interactions within similar compounds (Kant et al., 2015).

Synthesis of Chiral N-Protected Amino Acid Esters

Chevallet et al. (2004) described an efficient synthesis method for N-protected amino acid esters, including tert-butyl esters. Their work highlights the versatility of urethane N-protected carboxyanhydrides (UNCAs) in producing various N-protected amino acid tert-butyl esters, contributing to advancements in amino acid ester synthesis (Chevallet et al., 2004).

Synthesis and Physiochemical Property Evaluation

Jiang et al. (2013) synthesized a series of carbamate prodrugs of scutellarin methyl ester, which included tert-butyl esters. Their study evaluated the in vitro stability and aqueous solubility of these compounds, providing valuable insights into the physiochemical properties of carbamate derivatives (Jiang et al., 2013).

Mechanism of Action

The mechanism of action for “[4-(4-Aminophenyl)butyl]carbamic acid tert-butyl ester” is not explicitly mentioned in the available resources. As an intermediate in chemical research, its mechanism of action would depend on the specific context in which it is used .

Properties

IUPAC Name

tert-butyl N-[4-(4-aminophenyl)butyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-11-5-4-6-12-7-9-13(16)10-8-12/h7-10H,4-6,11,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYMVZANGNFNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468572
Record name [4-(4-Aminophenyl)butyl]carbamic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742102-26-7
Record name [4-(4-Aminophenyl)butyl]carbamic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of compound 51 (2.01 g, 6.923 mmol) in ethanol (50 mL) was added 10% palladium on carbon (737 mg, wet) in one portion under argon protection. The flask was evacuated and re-filled with argon three times (to remove oxygen), and the mixture stirred at room temperature overnight under one atmosphere of hydrogen. The reaction system was then purged with nitrogen, and the catalyst was vacuum filtered and washed with ethanol (2×5 mL). The filtrate and washings were combined and concentrated under reduced pressure. The residue was chromatographed over silica gel, eluting with a mixture of ethyl acetate (0-25%) and hexanes (100-75%), to afford 1.75 g (96%) of the product 52 as a colorless viscous oil. 1H NMR (CDCl3) δ 1.44 (s, 9H), 1.47-1.64 (m, 4H), 2.50 (t, J=7.1 Hz, 2H), 3.08-3.14 (m, 2H), 3.57 (br s, 2H), 4.55 (br s, 1H), 6.62 (d, J=8.2 Hz, 2H), 6.95 (d, J=8.2 Hz, 2H). m/z (APCI)=265 [C15H24N2O2+H]+.
Name
compound 51
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
737 mg
Type
catalyst
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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